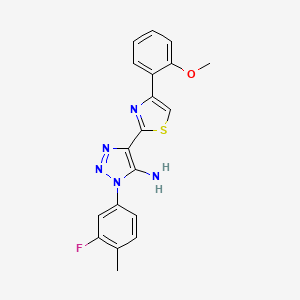
1-(3-fluoro-4-methylphenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-fluoro-4-methylphenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C19H16FN5OS and its molecular weight is 381.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(3-fluoro-4-methylphenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine (CAS Number: 1251626-76-2) is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of the biological activity of this compound, including its synthesis, mechanisms of action, and pharmacological effects based on diverse research findings.
The compound's molecular formula is C19H16FN5OS with a molecular weight of approximately 381.4 g/mol. The structural features include a thiazole ring and a triazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H16FN5OS |
| Molecular Weight | 381.4 g/mol |
| CAS Number | 1251626-76-2 |
Synthesis
The synthesis of this compound typically involves multi-step reactions, often starting from commercially available precursors. The incorporation of the thiazole and triazole rings is crucial for enhancing the compound's biological properties. Various synthetic routes have been reported in the literature, focusing on optimizing yield and purity.
Anticancer Activity
Research has indicated that compounds containing triazole and thiazole moieties exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines through various mechanisms, including inhibition of Bcl-2 proteins and modulation of cellular signaling pathways.
In a comparative study, derivatives of thiazole demonstrated cytotoxicity against various cancer cell lines, suggesting that modifications to the phenyl groups can enhance activity. The specific compound under consideration has not been extensively studied in isolation; however, its structural analogs have shown promising results in vitro.
Antimicrobial Activity
Compounds with similar structures have also been evaluated for antimicrobial activity. The presence of fluorine and methoxy groups is believed to enhance lipophilicity, improving membrane penetration and antimicrobial efficacy. Preliminary tests suggest that this compound may exhibit moderate antibacterial properties against certain pathogens.
The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the triazole ring plays a crucial role in interacting with biological targets such as enzymes involved in cell proliferation and survival.
Study 1: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of various thiazole-triazole derivatives on human cancer cell lines, revealing that modifications significantly impacted their IC50 values. The tested compounds showed varying degrees of effectiveness, with some achieving IC50 values lower than those of established chemotherapeutics.
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of related compounds against both Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential for development as antimicrobial agents.
Propriétés
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-5-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5OS/c1-11-7-8-12(9-14(11)20)25-18(21)17(23-24-25)19-22-15(10-27-19)13-5-3-4-6-16(13)26-2/h3-10H,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUXIPDCQBSTMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=CC=C4OC)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














